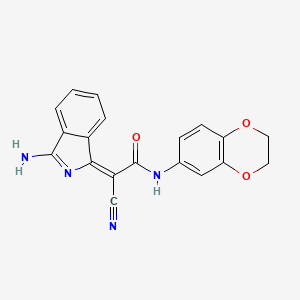
(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity against cancer cells, and other pharmacological properties.
- Molecular Formula : C19H14N4O3
- Molecular Weight : 346.3 g/mol
- CAS Number : 790272-33-2
- Purity : Typically 95% .
Biological Activity Overview
The compound has been studied for various biological activities, particularly its enzyme inhibitory potential and cytotoxic effects. Below are key findings from research studies:
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit substantial inhibitory activity against various enzymes:
- α-glucosidase Inhibition : Compounds containing benzodioxane and acetamide moieties have shown significant inhibition against α-glucosidase, which is crucial in managing diabetes by slowing carbohydrate absorption .
- Acetylcholinesterase (AChE) Inhibition : While some related compounds exhibited weak inhibition against AChE, the specific activity of this compound remains to be fully characterized .
Cytotoxicity Studies
The cytotoxic properties of the compound have been evaluated in various cancer cell lines:
- Activity Against Cancer Cells : Similar compounds have demonstrated significant cytotoxic effects against human breast carcinoma (MCF-7) and other cancer cell lines. For instance, derivatives with structural similarities showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .
| Compound Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzodioxane Derivative | MCF-7 | 10.28 | |
| Acetamide Derivative | HCT116 | 23.83 |
Molecular Docking Studies
In silico studies using molecular docking have provided insights into the binding affinity of the compound to target enzymes:
- The docking studies indicate potential interactions with critical active sites of enzymes such as AChE and α-glucosidase, suggesting that structural modifications could enhance inhibitory activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Sulfonamide Derivatives : A study focused on sulfonamide derivatives containing benzodioxane moieties reported promising results in enzyme inhibition and anti-proliferative effects against cancer cells .
- Cytotoxicity Evaluation : Another investigation assessed the anticancer potential of compounds similar to the target compound, revealing significant growth inhibition across multiple cancer cell lines .
Aplicaciones Científicas De Investigación
Biological Activities
-
Antitumor Activity
- Research has indicated that compounds structurally related to (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant antitumor properties. For instance, similar compounds have shown promising inhibitory effects against various cancer cell lines, suggesting that this compound may also possess similar activities .
- Anti-inflammatory Properties
-
Antimicrobial Activity
- Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain bacterial strains. This aspect is crucial for developing new antibiotics in an era of increasing antibiotic resistance.
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of various derivatives of isoindole compounds. Among these, a derivative closely related to this compound demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism
In silico studies using molecular docking techniques revealed that the compound interacts favorably with the active site of 5-lipoxygenase. This interaction suggests a potential mechanism for its anti-inflammatory effects, warranting further experimental validation in vitro and in vivo .
Propiedades
Número CAS |
790272-33-2 |
|---|---|
Fórmula molecular |
C19H14N4O3 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C19H14N4O3/c20-10-14(17-12-3-1-2-4-13(12)18(21)23-17)19(24)22-11-5-6-15-16(9-11)26-8-7-25-15/h1-6,9H,7-8H2,(H2,21,23)(H,22,24) |
Clave InChI |
VURUBVAATSQDID-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=C3C4=CC=CC=C4C(=N3)N)C#N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=C3C4=CC=CC=C4C(=N3)N)C#N |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















